Emodin-8-o-beta-gentiobioside

Descripción general

Descripción

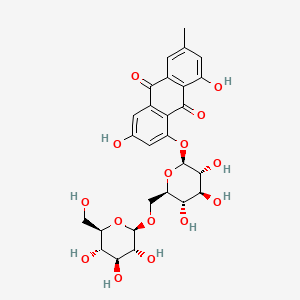

Emodin-8-o-beta-gentiobioside is a naturally occurring anthraquinone derivative. It is a glycoside of emodin, where the emodin molecule is linked to a gentiobiose sugar moiety. This compound is found in various plants, particularly in the roots and barks of certain species. This compound has garnered interest due to its potential biological activities and therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Emodin-8-o-beta-gentiobioside typically involves the glycosylation of emodin. The process begins with the isolation of emodin from natural sources or its chemical synthesis. Emodin is then reacted with gentiobiose under specific conditions to form the glycoside bond. The reaction often requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Chemical synthesis on an industrial scale may involve optimized reaction conditions and the use of advanced catalytic systems to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Emodin-8-o-beta-gentiobioside undergoes various chemical reactions, including:

Oxidation: The anthraquinone core can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the quinone structure, leading to different hydroquinone forms.

Substitution: The hydroxyl groups on the emodin moiety can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Aplicaciones Científicas De Investigación

Emodin-8-o-beta-gentiobioside has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other anthraquinone derivatives and studying glycosylation reactions.

Biology: The compound is investigated for its effects on cell signaling pathways, particularly in relation to its anti-inflammatory and anti-cancer properties.

Medicine: this compound is explored for its potential therapeutic effects, including its role in wound healing and cardiovascular health.

Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

The mechanism of action of Emodin-8-o-beta-gentiobioside involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and apoptotic processes. The compound can inhibit the transcription factor nuclear factor kappa-B (NF-κB), reducing the expression of pro-inflammatory cytokines. Additionally, it affects the mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation and survival.

Comparación Con Compuestos Similares

Emodin: The parent compound of Emodin-8-o-beta-gentiobioside, known for its anti-inflammatory and anti-cancer properties.

Aloe-emodin: Another anthraquinone derivative with similar biological activities.

Chrysophanol: An anthraquinone with distinct pharmacological effects.

Comparison: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also influences its biological activity, making it a valuable compound for therapeutic applications.

Propiedades

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-8-2-10-16(12(30)3-8)21(34)17-11(18(10)31)4-9(29)5-13(17)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWCIUJVWYETGQ-ONMHTNRHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216681 | |

| Record name | Emodin-8-o-beta-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66466-22-6 | |

| Record name | Emodin-8-O-beta-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066466226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin-8-o-beta-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN-8-O-.BETA.-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2DPV427KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)

![[2,2'-Bipyridine]-5,5'-diyldimethanol](/img/structure/B3029366.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(4-amino-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B3029377.png)

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)